molecular formula C11H8ClFN2O B8488148 4-(2-Chloropyridin-4-yloxy)-2-fluorobenzenamine

4-(2-Chloropyridin-4-yloxy)-2-fluorobenzenamine

Cat. No. B8488148
M. Wt: 238.64 g/mol
InChI Key: WEMOCHMQDCMPNK-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

Using a procedure analogous to Example A2, 2,4-dichloropyridine (8.0 g, 54 mmol) and 3-fluoro-4-aminophenol (8.0 g, 62.9 mmol) were combined to provide 4-(2-chloro-pyridin-4-yloxy)-2-fluorophenylamine (11g, 86% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.24 (d, J=5.7 Hz, 1H), 7.00 (dd, J=9.0, 2.7 Hz, 1H), 6.89-6.73 (m, 4H), 5.21 (br s, 2H); MS (ESI) m/z: 239.2 (M+H+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:11]=[C:12]([OH:17])[CH:13]=[CH:14][C:15]=1[NH2:16]>>[Cl:1][C:2]1[CH:7]=[C:6]([O:17][C:12]2[CH:13]=[CH:14][C:15]([NH2:16])=[C:10]([F:9])[CH:11]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
FC=1C=C(C=CC1N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=CC(=C(C=C1)N)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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